molecular formula C11H8F3NO2 B7893450 m-Trifluoromethylphenyl-5-isoxazole methanol

m-Trifluoromethylphenyl-5-isoxazole methanol

Cat. No.: B7893450
M. Wt: 243.18 g/mol
InChI Key: QCYKAIKJTLOCJC-UHFFFAOYSA-N
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Description

m-Trifluoromethylphenyl-5-isoxazole methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring with a methanol group. This compound is notable for its unique structure, which combines the properties of trifluoromethyl, phenyl, and isoxazole groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Trifluoromethylphenyl-5-isoxazole methanol typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is a critical step, and controlling its rate and concentration is essential to favor the formation of the desired isoxazole products over other possible by-products .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly strategies to synthesize isoxazole derivatives, which are significant in drug discovery and other applications .

Chemical Reactions Analysis

Types of Reactions

m-Trifluoromethylphenyl-5-isoxazole methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

m-Trifluoromethylphenyl-5-isoxazole methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Trifluoromethylphenyl-5-isoxazole methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s charge distribution, electrostatic surface, and solubility, which can affect its biological activity. The isoxazole ring is known to interact with various enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to m-Trifluoromethylphenyl-5-isoxazole methanol include other trifluoromethylated isoxazoles and phenyl isoxazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl, phenyl, and isoxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(6-16)17-15-10/h1-5,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYKAIKJTLOCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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